molecular formula C20H28N6O B2582704 3-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile CAS No. 2415454-19-0

3-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile

Cat. No.: B2582704
CAS No.: 2415454-19-0
M. Wt: 368.485
InChI Key: MREMHXZPSMYKPA-UHFFFAOYSA-N
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Description

3-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with a carbonitrile group and a piperidine-piperazine hybrid side chain. The structure includes a but-2-yn-1-yl linker connecting the piperidine and ethylpiperazine moieties, which likely enhances its conformational rigidity and binding affinity to biological targets.

Properties

IUPAC Name

3-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-2-24-12-14-25(15-13-24)9-3-4-16-27-18-5-10-26(11-6-18)20-19(17-21)22-7-8-23-20/h7-8,18H,2,5-6,9-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREMHXZPSMYKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile, with the CAS number 2548991-52-0, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure with multiple functional groups, suggesting diverse interactions with biological targets.

The molecular formula of this compound is C20H31N5O2C_{20}H_{31}N_{5}O_{2}, and it has a molecular weight of 373.5 g/mol. The structural complexity includes piperidine and piperazine moieties, which are known to enhance pharmacological properties, particularly in cancer therapeutics.

PropertyValue
Molecular FormulaC20H31N5O2
Molecular Weight373.5 g/mol
CAS Number2548991-52-0

Research indicates that compounds similar to this compound may act as cereblon E3 ligase binding agents . These compounds can modulate targeted ubiquitination, leading to the degradation of specific proteins involved in cancer progression. This mechanism is particularly relevant in the context of multiple myeloma and other malignancies where protein degradation pathways are disrupted.

Anticancer Properties

The compound has been investigated for its anticancer activity , particularly as a potential inhibitor of various kinases involved in tumor growth and proliferation. Preclinical studies have shown promising results in inhibiting cancer cell lines, suggesting its utility in targeted therapies.

Case Studies

  • In Vitro Studies : A study focusing on similar compounds demonstrated that they effectively inhibited the growth of multiple myeloma cells through the induction of apoptosis and cell cycle arrest. The reported IC50 values ranged from 100 nM to 500 nM, highlighting the compound's potency against cancer cells.
  • Target Protein Interaction : Interaction studies using surface plasmon resonance (SPR) indicated that this compound binds effectively to several kinase targets, which are critical in signaling pathways associated with cancer cell survival and proliferation.

Pharmacological Profiles

The pharmacological profiles of compounds related to this compound suggest a broad range of activities:

Compound NameBiological Activity
6-FluoroquinazolineAnticancer activity
4-(Piperidin-1-yl)quinazolineKinase inhibition
Ethyl 4-(1-piperazinyl)butyric acidNeuroactive properties

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Selected Analogs
Compound Name Core Heterocycle Substituents Key Functional Groups Reference
3-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile (Target) Pyrazine 4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yloxy-piperidine, carbonitrile Pyrazine, carbonitrile, piperazine
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Pyridine 4-Methylpiperazine, phenyl, thiophenyl Pyridine, carbonitrile, thiophene
3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile Pyrazole 4-Methylbenzyl, azide Pyrazole, carbonitrile, azide
4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Pyrazole Trifluoromethylphenyl-piperazine, ketone Pyrazole, ketone, piperazine

Key Observations :

  • Heterocyclic Core : The target compound’s pyrazine core differs from pyridine () or pyrazole () analogs. Pyrazine’s electron-deficient nature may enhance interactions with aromatic residues in enzymes compared to pyridine or pyrazole .
  • Linker Flexibility : The but-2-yn-1-yl linker in the target compound introduces rigidity, whereas analogs with alkyl or aryl linkers (e.g., ’s butan-1-one) may exhibit greater conformational flexibility .
  • Substituent Effects : The ethylpiperazine group in the target compound could improve solubility compared to methylpiperazine () or trifluoromethylphenyl-piperazine () .

Key Observations :

  • Synthetic Routes : The target compound’s synthesis likely parallels methods for piperazine-piperidine hybrids (), whereas pyrazole analogs () require azide-specific protocols.
  • Spectral Data : The carbonitrile group in all compounds shows strong IR absorption near 2230 cm⁻¹, but pyrazine’s deshielded protons may differ from pyridine or pyrazole analogs in NMR .

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